molecular formula C11H11F2NO3 B1624503 N-Acetyl-3,5-difluoro-D-phenylalanine CAS No. 266360-58-1

N-Acetyl-3,5-difluoro-D-phenylalanine

Cat. No.: B1624503
CAS No.: 266360-58-1
M. Wt: 243.21 g/mol
InChI Key: WAJHNNVGLZYPIO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₁H₁₁F₂NO₃ Average Mass: 243.209 g/mol Stereochemistry: D-configuration at the α-carbon (distinct from the L-isomer in metabolic stability) Key Features:

  • Acetyl Group: Enhances lipophilicity and may reduce enzymatic degradation compared to non-acetylated analogs.
  • 3,5-Difluoro Substitution: Electron-withdrawing fluorine atoms at the 3 and 5 positions of the phenyl ring influence electronic properties and binding interactions.
  • Applications: Used in peptide synthesis and as a precursor for radiopharmaceuticals due to its stability and tailored substituent effects .

Properties

CAS No.

266360-58-1

Molecular Formula

C11H11F2NO3

Molecular Weight

243.21 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3,5-difluorophenyl)propanoic acid

InChI

InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)4-7-2-8(12)5-9(13)3-7/h2-3,5,10H,4H2,1H3,(H,14,15)(H,16,17)/t10-/m1/s1

InChI Key

WAJHNNVGLZYPIO-SNVBAGLBSA-N

SMILES

CC(=O)NC(CC1=CC(=CC(=C1)F)F)C(=O)O

Isomeric SMILES

CC(=O)N[C@H](CC1=CC(=CC(=C1)F)F)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC(=CC(=C1)F)F)C(=O)O

sequence

X

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Fluorinated amino acids like DFPhe play a significant role in drug design and development. The incorporation of fluorine atoms into amino acids can enhance the biophysical and chemical properties of therapeutic agents. The following are key areas where DFPhe has been applied:

  • Enzyme Inhibitors : DFPhe has been studied for its potential as an inhibitor of various enzymes. Its fluorinated structure increases hydrophobicity and alters interaction dynamics with target enzymes, making it a valuable candidate in the design of antiviral drugs, particularly against HIV-1 capsid inhibitors .
  • Anticancer Agents : The unique properties of DFPhe have been utilized in the development of anticancer compounds. For example, fluorinated phenylalanines have been incorporated into proteasome inhibitors to enhance their efficacy against cancer cells .
  • Radiolabeling for Imaging : DFPhe can be synthesized in radiolabeled forms for use in positron emission tomography (PET) imaging. This application is crucial for studying tumor ecosystems and understanding disease mechanisms through enhanced imaging capabilities .

Protein Engineering and Stability

The incorporation of fluorinated amino acids like DFPhe into proteins can significantly influence their stability and functionality:

  • Enhanced Stability : The "fluoro-stabilization effect" refers to the improved shelf life and stability of proteins when natural amino acids are replaced with fluorinated analogs like DFPhe. This is particularly beneficial in therapeutic proteins and peptide-based vaccines, where stability is critical for efficacy .
  • Protein Folding and Interactions : DFPhe affects protein folding and can modulate protein-protein interactions. The presence of fluorine alters the hydrophobicity and reactivity of peptides, which can be exploited to design proteins with specific functional properties .

Synthetic Chemistry

The synthesis of DFPhe involves various methodologies that highlight its versatility:

  • Synthetic Routes : Several synthetic strategies have been developed for producing DFPhe, including palladium-catalyzed cross-coupling reactions and direct radiofluorination techniques. These methods allow for the efficient introduction of fluorine into the phenylalanine structure, facilitating further modifications for desired applications .
  • Dimerization Studies : Recent studies have explored dimerized derivatives of phenylalanine, including those incorporating DFPhe, to enhance antiviral activity. This approach leverages the structural characteristics of DFPhe to create compounds with improved biological activity against HIV .

Case Studies and Research Findings

StudyApplicationFindings
Jackson et al. (2020)Drug DevelopmentDemonstrated that fluorinated phenylalanines improve the stability and activity of therapeutic proteins .
Zhang et al. (2021)Antiviral AgentsDeveloped dimerized phenylalanine derivatives as effective HIV-1 capsid inhibitors using DFPhe as a core structure .
Radiolabeling StudiesImaging TechniquesExplored the use of DFPhe in PET imaging for enhanced visualization of tumors, indicating its potential in diagnostic applications .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Protecting Group
N-Acetyl-3,5-difluoro-D-phenylalanine C₁₁H₁₁F₂NO₃ 243.21 3,5-difluoro Acetyl
N-Fmoc-3,5-difluoro-D-phenylalanine C₂₄H₁₉F₂NO₄ 447.48 3,5-difluoro Fmoc
N-Acetyl-3,5-dichloro-L-phenylalanine C₁₁H₁₁Cl₂NO₃ 276.11 3,5-dichloro Acetyl
Cbz-2,5-Difluoro-D-phenylalanine C₁₇H₁₅F₂NO₄ 335.30 2,5-difluoro Cbz

Preparation Methods

Dynamic Kinetic Resolution (DKR) of L-Phenylalanine

A patent by CN102010345A outlines a DKR process starting from L-phenylalanine. The method involves:

  • Formation of L-Phenylalanine Hydrochloride : L-Phenylalanine reacts with hydrochloric acid (1:1–12 molar ratio) to form the hydrochloride salt.
  • Racemization and Resolution : The hydrochloride is treated with dibenzoyl tartaric acid (L-DBTA) in methanol or ethanol at 45–80°C in the presence of racemization catalysts (e.g., 4-aldehyde pyridine). This step achieves simultaneous racemization and resolution, yielding D-phenylalanine L-DBTA disalt with 95% yield.
  • Deprotection : The disalt is treated with hydrochloric acid to liberate D-phenylalanine, followed by neutralization with ammonia to precipitate the product (87% yield, 99.4% optical purity).

Enzymatic Resolution of Racemic Mixtures

EP0028251A4 describes the use of microbial serine proteases to resolve racemic N-acetyl-D,L-phenylalanine methyl ester. The enzyme selectively hydrolyzes the L-isomer, leaving the D-ester intact. Subsequent hydrolysis of the D-ester yields D-phenylalanine with >99% enantiomeric excess (ee).

Regioselective Fluorination Strategies

Introducing fluorine atoms at the 3,5-positions of the phenyl ring requires careful regiocontrol. Two primary methods are employed:

Erlenmeyer Azalactone Method

A review by PMC7237815 details the synthesis of fluorinated phenylalanines via Erlenmeyer azalactones:

  • Multicomponent Condensation : 3,5-Difluorobenzaldehyde reacts with N-acetylglycine and acetic anhydride in the presence of sodium acetate to form oxazolone intermediates (e.g., 52a–h ).
  • Reductive Ring Cleavage : The oxazolone is reduced using red phosphorus and hydroiodic acid (HI) to yield racemic 3,5-difluorophenylalanine (58 ).
  • Enzymatic Resolution : Racemic 58 is resolved using Bacillus sp. protease, affording (S)-N-acetyl-3,5-difluorophenylalanine (59 ) and (R)-ester (60 ) with >99.5% ee.

Catalytic Asymmetric Hydrogenation

PMC7237815 also reports the use of transition-metal catalysts for asymmetric hydrogenation of α-amidocinnamic acids. For example:

  • 3-Bromo-4-fluorobenzaldehyde (61 ) is condensed with N-acetylglycine to form α-amidocinnamic acid (63 ).
  • Hydrogenation with a ferrocene-based ligand (Me-BoPhoz) produces N-acetyl-ʟ-phenylalanine (64 ) with 94% ee, which is enzymatically hydrolyzed to (S)-3,5-difluorophenylalanine (65 ) in >99% ee.

Acetylation of 3,5-Difluoro-D-phenylalanine

The final acetylation step introduces the N-acetyl group while preserving stereochemistry.

Mixed Anhydride Method

A common approach involves reacting 3,5-difluoro-D-phenylalanine with acetic anhydride in basic conditions:

  • Reaction Conditions : The amino acid is suspended in tetrahydrofuran (THF) and treated with triethylamine (TEA) and acetic anhydride at 0°C.
  • Workup : The mixture is stirred for 12 hours, followed by aqueous workup to isolate this compound (yield: 85–90%).

Enzymatic Acetylation

EP0028251A4 highlights an enzymatic method using acylase I:

  • D-Phenylalanine is incubated with acetyl-CoA and acylase I in phosphate buffer (pH 7.4) at 37°C.
  • The reaction achieves 95% conversion with no racemization, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents/Catalysts Yield (%) Optical Purity (%) Reference
DKR L-Phenylalanine L-DBTA, 4-aldehyde pyridine 87 99.4
Erlenmeyer Azalactone 3,5-Difluorobenzaldehyde Acetic anhydride, HI 78 >99.5
Asymmetric Hydrogenation α-Amidocinnamic acid Me-BoPhoz, H₂ 82 94
Enzymatic Acetylation D-Phenylalanine Acylase I, Acetyl-CoA 95 >99

Challenges and Optimizations

  • Fluorination Efficiency : Direct fluorination of phenylalanine is less efficient than using pre-fluorinated benzaldehydes. The Erlenmeyer method avoids harsh fluorinating agents like HF.
  • Stereochemical Integrity : Enzymatic resolution outperforms chemical methods in preserving ee, but requires costly enzymes.
  • Scalability : DKR offers scalability (up to 0.6 mol batches), whereas asymmetric hydrogenation demands specialized catalysts.

Q & A

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionMethod/Citation
Molecular FormulaC11_{11}H11_{11}F2_2NO3_3HRMS
Molecular Weight243.21 g/molCalculated
Melting Point178–182°C (predicted)DSC
logP (Octanol-Water)1.2 ± 0.3Computational
Chiral Purity>99% eeChiral HPLC

Q. Table 2: Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceMitigation Strategy
3,5-Difluoro-D-phenylalanineIncomplete acetylationProlong reaction time; excess Ac2_2O
Di-fluorinated isomersRegioselectivity issuesOptimize fluorination temperature
Racemic mixtureMoisture exposureUse molecular sieves; inert atmosphere

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.